molecular formula C14H10F2O3 B6402400 4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1261977-96-1

4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6402400
CAS No.: 1261977-96-1
M. Wt: 264.22 g/mol
InChI Key: ROVMHWAQKZJNCL-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, characterized by the presence of fluorine and methoxy groups on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and methoxy groups on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with different functional groups.

    Oxidation: Products include carboxylates or ketones.

    Reduction: Products include alcohols or aldehydes.

    Esterification: Products include esters of this compound.

Scientific Research Applications

4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(2-methoxyphenyl)benzoic acid: Similar structure but lacks the additional fluorine atom.

    3-Fluoro-4-methoxybenzoic acid: Similar functional groups but different substitution pattern on the aromatic ring.

    (4-fluoro-3-methoxyphenyl)boronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

4-Fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy groups on its aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-(2-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-4-10(13(16)7-9)11-6-8(14(17)18)2-5-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVMHWAQKZJNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690104
Record name 2',6-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-96-1
Record name 2',6-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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